3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid
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Description
3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is a compound that features a pyrazine ring, which is a six-membered heterocyclic system containing two nitrogen atoms opposite each other, substituted with a carboxylic acid group and a piperidine carbonyl group. The presence of these functional groups suggests that the compound could participate in various hydrogen bonding interactions and potentially form supramolecular structures.
Synthesis Analysis
The synthesis of related pyrazine derivatives often involves the formation of supramolecular structures through hydrogen bonding interactions. For instance, the synthesis of carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine was achieved through cyclooligomerization under microwave irradiation, followed by further transformation to the corresponding carboxylic acid . Similarly, the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involved converting piperidine carboxylic acids to β-keto esters, followed by a reaction with N,N-dimethylformamide dimethyl acetal and subsequent reactions to afford the target compounds .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is often characterized by the presence of hydrogen bonds. For example, the crystal structure of pyrazinecarboxylic acids revealed the occurrence of a carboxylic acid-pyridine supramolecular synthon, which is controlled by O-H...N(pyridine) and C-H...O(carbonyl) hydrogen bonds . The crystal structure of a nitrogenous compound containing a piperazine-1-yl pyridine-3-carboxylic acid moiety was confirmed by X-ray diffraction, and the optimal molecular structure was determined by density functional theory (DFT) calculations .
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles in the presence of piperidine as a catalyst led to the formation of 4H-pyrano[3,2-c]pyridines . Additionally, the synthesis of pyrano[2,3-c]pyridazines using piperidine as the organocatalyst was achieved by a one-pot multicomponent reaction, demonstrating the versatility of piperidine in catalyzing the formation of heterocyclic derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure and the presence of functional groups. The carboxylic acid group, for example, can form strong hydrogen bonds, as seen in the crystal structures of pyrazinecarboxylic acids, which can affect the compound's solubility and melting point . The interaction of pyrazinyl nitrogen atoms with transition metal ions can lead to the formation of metal-containing supramolecular complexes, which can have unique physical properties .
Future Directions
properties
IUPAC Name |
3-(piperidine-1-carbonyl)pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-10(14-6-2-1-3-7-14)8-9(11(16)17)13-5-4-12-8/h4-5H,1-3,6-7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENKFRNTAYNSBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=CN=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649725 |
Source
|
Record name | 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid | |
CAS RN |
302560-90-3 |
Source
|
Record name | 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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